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CAS No.: 2306-88-9

Cat. No.: S566001

Get Quote

Regulatory & Chemical Profile

Property Description

CAS Registry Number 2306-88-9 [1] [2]

Other Common Names Octyl Caprylate, Octyl Octylate [1] [2]

Regulatory Status (USA) Approved for use as a flavoring agent under 21 CFR 172.515 [1].

FEMA Number 2811 (GRAS) [3] [1]

JECFA Number 177 [3] [1]

Reported Flavor Profile Fruity [3]

Chemical Formula C₁₆H₃₂O₂ [2]

Applications & Market Context
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Aspect Details

Technical Effect Used as a flavoring agent or adjuvant [1].

Reported Food
Applications

Utilized in flavor preparations for confections, bakery products, dairy items,
desserts, and beverages to impart a mild, fruity taste [4].

Functional
Properties

Acts as a flavor carrier and enhancer; valued for its chemical stability, which

helps maintain flavor longevity, and good blending capability with other
ingredients [4].

Market Trend Growing demand in the food & beverage sector for creating exotic and tropical
fruit flavors, driven by consumer interest in novel taste experiences [5] [6] [4].

Suggested Experimental Framework

While specific methodologies are not detailed in the search results, the general workflow for developing and

analyzing flavors with octyl octanoate involves several key stages, as illustrated below.
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Flavor Brief & Objective

Formulation Development
(Solubility & Compatibility Testing)

Prototype Creation
(Blending with other flavor compounds)

Stability Testing
(Shelf-life, Temp, Light Exposure)

Feedback Loop

Sensory Evaluation
(Profile, Intensity, Duration)

Feedback Loop

Application Testing
(Specific Food Matrix)

Feedback Loop

Final Optimization

Click to download full resolution via product page

To operationalize this workflow, consider these general guidance points based on industry practice and the

chemical properties of octyl octanoate:

Formulation Development: Begin by determining the solubility of your target flavor compounds in
octyl octanoate. Given its low water solubility (estimated 0.06 mg/L at 25°C [2]), it is typically used in
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oil-based or emulsion systems. Assess its compatibility with other ingredients in your formulation to

avoid precipitation or off-flavors.
Stability Testing: Design experiments to evaluate the stability of the flavor under various conditions,

including different temperatures, exposure to light, and over time (accelerated shelf-life testing). The
chemical stability of octyl octanoate [4] is a key advantage, but the stability of the carried flavor

molecules should be verified.
Sensory Analysis: Conduct controlled sensory panels to profile the flavor, including its intensity,

character, and temporal perception (onset and duration). Use descriptive analysis to quantify how
octyl octanoate influences the overall flavor profile compared to other carriers.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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